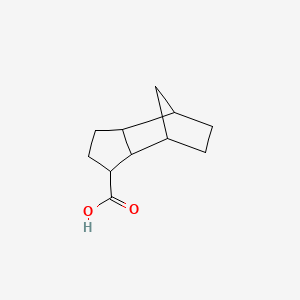
Octahydro-4,7-methano-1H-indenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-4,7-methano-1H-indenecarboxylic acid: is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.24354 g/mol . It is known for its unique structure, which includes a tricyclic framework. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of octahydro-4,7-methano-1H-indenecarboxylic acid typically involves the hydrogenation of indene derivatives under specific conditions. The process often requires the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures .
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. These reactors are designed to handle high pressures and temperatures to ensure efficient conversion of starting materials to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: : Octahydro-4,7-methano-1H-indenecarboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogenated derivatives, nucleophiles (amines, thiols)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohol derivatives
Substitution: Amines, thiols
Applications De Recherche Scientifique
Octahydro-4,7-methano-1H-indenecarboxylic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of octahydro-4,7-methano-1H-indenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-1H-4,7-methano-indene-5-aldehydes: These compounds are used in perfume compositions and have similar structural features.
4,7-Methano-1H-indene, octahydro-: This compound shares a similar tricyclic framework and is used in various chemical applications.
Uniqueness: : Octahydro-4,7-methano-1H-indenecarboxylic acid is unique due to its specific tricyclic structure and the presence of a carboxylic acid functional group. This combination of features makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
30772-72-6 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
tricyclo[5.2.1.02,6]decane-3-carboxylic acid |
InChI |
InChI=1S/C11H16O2/c12-11(13)9-4-3-8-6-1-2-7(5-6)10(8)9/h6-10H,1-5H2,(H,12,13) |
Clé InChI |
ONBQOCZVFSXWQW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2C(CC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


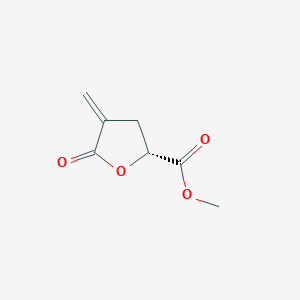
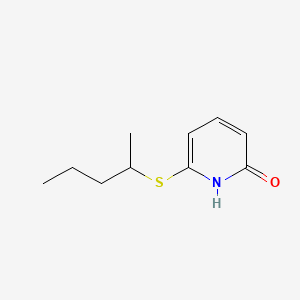
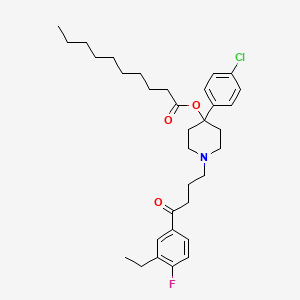
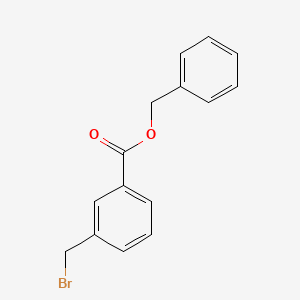
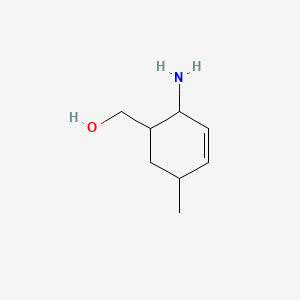
![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)
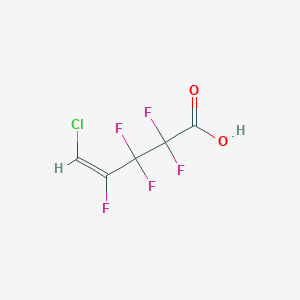
![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
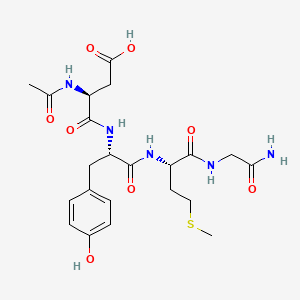
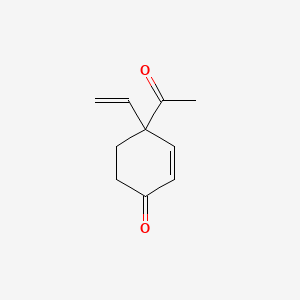
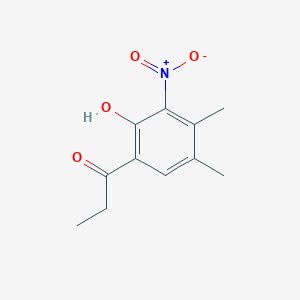
![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
